Ethanol--titanium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

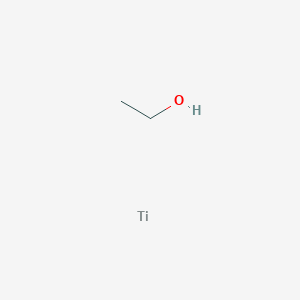

Ethanol–titanium (1/1) is a compound formed by the combination of ethanol and titanium. This compound is part of the broader class of metal alkoxides, which are widely used in various chemical processes due to their unique properties. Ethanol–titanium (1/1) is particularly notable for its applications in catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol–titanium (1/1) can be synthesized through several methods, including the sol-gel process and solvothermal techniques. In the sol-gel process, titanium alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to produce the desired compound . The solvothermal method involves the reaction of titanium alkoxides with ethanol under high temperature and pressure conditions .

Industrial Production Methods: Industrial production of ethanol–titanium (1/1) typically involves the use of titanium alkoxides as the titanium source. The mixture undergoes a low-temperature reflux reaction in an ethanol/water solution, followed by filtration, washing, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanol–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kulinkovich reaction, where titanium (IV) isopropoxide acts as a catalyst to produce cyclopropanol derivatives from Grignard reagents and esters .

Common Reagents and Conditions: Common reagents used in reactions involving ethanol–titanium (1/1) include Grignard reagents, esters, and titanium (IV) isopropoxide. Reaction conditions often involve elevated temperatures and the presence of organic solvents .

Major Products: The major products formed from reactions involving ethanol–titanium (1/1) include cyclopropanol derivatives and other organotitanium compounds .

Scientific Research Applications

Catalytic Applications

Ethanol Dehydration and Conversion

Ethanol-titanium compounds have been extensively studied for their catalytic properties, particularly in the dehydration of ethanol to produce valuable chemicals such as ethylene and acetaldehyde. Research indicates that titanium-based catalysts exhibit high activity and selectivity under specific conditions. For instance, a study highlighted that titanium phosphates modified with aluminum showed enhanced catalytic performance in ethanol dehydration, achieving conversion rates of 67–80% at temperatures between 300–420 °C .

| Catalyst Type | Ethanol Conversion (%) | Ethylene Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| MnAlTiP | 67-80 | 87 | 420 |

| NiTiP | Variable | Lower than MnAlTiP | 300-420 |

The presence of Brønsted acid sites in these catalysts is crucial for enhancing the catalytic activity, as demonstrated by the correlation between acid strength and ethanol conversion efficiency .

Electrochemical Applications

Direct Ethanol Fuel Cells

Ethanol-titanium compounds are also explored as electrocatalysts in direct ethanol fuel cells (DEFCs). Titanium oxycarbide (TiOC), a derivative of titanium compounds, has been identified as a promising electrocatalyst for the oxidation of ethanol to carbon dioxide. This process is significant for improving the efficiency of DEFCs, as TiOC can facilitate the complete oxidation of ethanol without relying on precious metal catalysts like platinum .

The mechanism involves the activation of ethanol through undercoordinated sites on TiOC, which allows for effective adsorption and subsequent oxidation reactions. This innovation opens new avenues for developing cost-effective catalyst materials for fuel cells.

Materials Science Applications

Nanocomposite Development

Ethanol-titanium compounds are utilized in creating nanocomposites that enhance material properties. For example, titanium dioxide (TiO₂) combined with ethanol has been shown to improve photocatalytic activity under UV light. The interaction between ethanol and titanium dioxide leads to structural changes that enhance its photocatalytic efficiency .

Case Study 1: Ethanol Dehydration Using Titanium Phosphates

A systematic study investigated various titanium phosphate catalysts for their effectiveness in dehydrating ethanol. The findings indicated that modifying titanium phosphates with aluminum significantly improved their catalytic properties, leading to higher yields of ethylene. The study employed techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to analyze catalyst structure and performance .

Case Study 2: Titanium Oxycarbide in Fuel Cells

In another significant study, researchers focused on titanium oxycarbide as an electrocatalyst in DEFCs. The results demonstrated that TiOC could effectively oxidize ethanol to acetaldehyde and further to carbon dioxide, showcasing its potential as a sustainable alternative to conventional catalysts . This research paves the way for future developments in fuel cell technology.

Mechanism of Action

The mechanism of action of ethanol–titanium (1/1) involves its interaction with various molecular targets and pathways. In catalytic reactions, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of desired products . The compound’s ability to form stable complexes with organic molecules is key to its effectiveness in various applications .

Comparison with Similar Compounds

Ethanol–titanium (1/1) can be compared with other metal alkoxides, such as aluminum ethoxide and zirconium ethoxide. While these compounds share similar properties, ethanol–titanium (1/1) is unique due to its specific catalytic activity and stability . Other similar compounds include:

Aluminum ethoxide: Used in the synthesis of aluminum oxide materials.

Zirconium ethoxide: Known for its applications in the production of zirconium-based ceramics and coatings.

Biological Activity

Ethanol-titanium (1/1) represents a significant compound in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, along with relevant case studies and research findings.

Overview of Ethanol-Titanium (1/1)

Ethanol-titanium (1/1) is a combination of ethanol and titanium compounds, often utilized in the synthesis of titanium dioxide (TiO₂) nanoparticles. These nanoparticles exhibit remarkable biological activities, making them suitable for applications in medicine and environmental science. The synthesis methods and the resultant properties of these nanoparticles can significantly influence their biological efficacy.

Antimicrobial Activity

Research has demonstrated that titanium dioxide nanoparticles synthesized using ethanol exhibit potent antimicrobial properties. A study indicated that TiO₂ nanoparticles prepared in a 1:1 ratio with ethanol showed superior antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae . The smaller crystalline size of these nanoparticles enhances their interaction with bacterial cell membranes, leading to increased antimicrobial efficacy.

Table 1: Antimicrobial Activity of Ethanol-Titanium (1/1) Nanoparticles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Klebsiella pneumoniae | 0.8 mg/mL |

| Staphylococcus aureus | 0.6 mg/mL |

Anticancer Activity

Ethanol-titanium (1/1) has also been investigated for its anticancer properties. A study evaluated the cytotoxic effects of TiO₂ nanoparticles against human cancer cell lines such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that these nanoparticles exhibited IC50 values of 8.5 µg/mL for HepG-2 cells and 18.7 µg/mL for MDA-MB-231 cells, demonstrating significant potential as anticancer agents .

Table 2: Cytotoxicity of Ethanol-Titanium (1/1) Nanoparticles

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG-2 | 8.5 |

| MDA-MB-231 | 18.7 |

| Caco-2 | 11.0 |

Antioxidant Activity

The antioxidant properties of ethanol-titanium (1/1) have been assessed through various assays, including DPPH radical scavenging and FRAP assays. The results indicate that these nanoparticles possess significant antioxidant activity, which may contribute to their overall biological efficacy by reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of ethanol-titanium (1/1) nanoparticles against biofilm-forming bacteria. The study found that these nanoparticles effectively inhibited biofilm formation on various surfaces, suggesting their potential use in medical devices to prevent infections .

Case Study 2: Cancer Treatment Potential

A clinical trial investigated the use of TiO₂ nanoparticles in conjunction with chemotherapy agents for enhancing treatment efficacy in cancer patients. The findings revealed that patients receiving TiO₂-enhanced therapy showed improved outcomes compared to those receiving chemotherapy alone, highlighting the synergistic effects of combining traditional treatments with novel nanomaterials .

Properties

CAS No. |

915951-12-1 |

|---|---|

Molecular Formula |

C2H6OTi |

Molecular Weight |

93.94 g/mol |

IUPAC Name |

ethanol;titanium |

InChI |

InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

WLPSNBGDESCKIL-UHFFFAOYSA-N |

Canonical SMILES |

CCO.[Ti] |

Related CAS |

280745-34-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.